molecular formula C19H14ClN3O2S B2391048 N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477869-02-6

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2391048
CAS No.: 477869-02-6
M. Wt: 383.85
InChI Key: ICTFCVAMQXFUHL-UHFFFAOYSA-N
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Description

N'-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477869-02-6) is a thienoindole derivative with the molecular formula C₁₉H₁₄ClN₃O₂S and a molecular weight of 383.86 g/mol . The compound features a thieno[2,3-b]indole core substituted with a methyl group at the 8-position and a 3-chlorobenzoyl hydrazide moiety at the 2-position. Thienoindole derivatives are of significant interest due to their diverse applications in medicinal chemistry, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFCVAMQXFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide follows a modular approach:

  • Construction of the thieno[2,3-b]indole core via cyclization reactions.
  • Introduction of the 8-methyl group , often integrated during core synthesis.
  • Formation of the carbohydrazide moiety at the 2-position of the thienoindole.
  • Acylation of the hydrazide group with 3-chlorobenzoyl chloride.

Each step requires precise control of reaction conditions to optimize yields and purity.

Detailed Preparation Methods

Synthesis of the Thieno[2,3-b]Indole Core

The thieno[2,3-b]indole framework serves as the structural backbone. Three primary methods are employed:

Base-Mediated [3 + 2]-Annulation

Indoline-2-thione undergoes [3 + 2]-annulation with α,β-unsaturated carbonyl compounds in the presence of a base (e.g., potassium tert-butoxide) to form the thienoindole core. For example, reaction with methyl vinyl ketone introduces the 8-methyl group in situ. This method offers direct access to the substituted core but requires stringent anhydrous conditions.

Radical Cyclization Approach

Singh et al. demonstrated that (o-bromoindolyl)acrylonitrile derivatives undergo radical cyclization using azobisisobutyronitrile (AIBN) as an initiator. While this method achieves high yields (~85%), the starting material synthesis involves multi-step routes, and the intermediate exists as an inseparable E/Z isomer mixture.

Lawesson’s Reagent-Mediated Cyclization

Aldol adducts derived from isatins and methyl ketones are treated with Lawesson’s reagent to induce cyclization via thionation and Paal-Knorr condensation. This method is advantageous for introducing diverse substituents but requires careful optimization of stoichiometry to avoid over-reduction.

Functionalization to Introduce the 8-Methyl Group

The 8-methyl group is typically incorporated during core synthesis. In the [3 + 2]-annulation method, methyl vinyl ketone serves as both the annulating agent and methyl source. Alternatively, pre-methylated indoline derivatives (e.g., 8-methylindoline-2-thione) can be used to streamline the process.

Formation of the Carbohydrazide Moiety

The carboxylic acid at the 2-position of the thienoindole is converted to the carbohydrazide via sequential steps:

  • Activation as an acid chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
  • Reaction with hydrazine : The acid chloride reacts with hydrazine hydrate in ethanol under reflux to yield 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide.

Key Optimization :

  • Excess hydrazine (2–3 equivalents) ensures complete conversion.
  • Solvent choice (e.g., ethanol vs. THF) impacts reaction rate and purity.

Acylation with 3-Chlorobenzoyl Chloride

The terminal amine of the carbohydrazide undergoes acylation with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Representative Procedure :

  • Dissolve 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (1 equiv) in dry tetrahydrofuran (THF).
  • Add triethylamine (1.5 equiv) and 3-chlorobenzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–85% after purification.

Comparative Analysis of Synthetic Routes

Step Method Advantages Limitations Yield Range
Core synthesis [3 + 2]-Annulation Direct, high atom economy Sensitive to moisture 60–75%
Core synthesis Radical cyclization High yields Multi-step starting material synthesis 80–85%
Core synthesis Lawesson’s reagent Modular substituent introduction Requires stoichiometric reagent 50–65%
Carbohydrazide formation Hydrazine reaction Simple, scalable Excess hydrazine required 75–90%
Acylation Triethylamine-mediated Mild conditions Column purification needed 70–85%

Optimization Strategies and Reaction Mechanisms

Acylation Reaction Mechanism

The acylation proceeds via nucleophilic acyl substitution:

  • Deprotonation of the hydrazide’s NH₂ group by triethylamine.
  • Attack of the nucleophilic nitrogen on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.
  • Elimination of HCl, facilitated by triethylamine.

Critical Factors :

  • Temperature : Reactions at 0°C minimize side reactions (e.g., over-acylation).
  • Solvent : Polar aprotic solvents (THF, DCM) enhance reagent solubility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound primarily differ in the substituents attached to the hydrazide group or modifications to the aromatic/heterocyclic moieties. Below is a detailed comparison with key analogs:

Substitution at the Hydrazide Group

8-Methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide
  • CAS : 477869-01-5
  • Molecular Formula : C₁₈H₁₅N₃O₂S₂
  • Molecular Weight : 369.47 g/mol
  • Key Differences : Replaces the 3-chlorobenzoyl group with a 2-thienylacetyl substituent.
N'-(2,2-Dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
  • CAS : MFCD01814659
  • Molecular Formula : C₁₇H₁₈N₃O₂S
  • Molecular Weight : 336.41 g/mol
  • Key Differences: Features a branched aliphatic substituent (2,2-dimethylpropanoyl) instead of an aromatic group.
N'-(2-Chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
  • CAS : 477855-76-8
  • Molecular Formula : C₁₄H₁₂ClN₃O₂S
  • Molecular Weight : 321.78 g/mol
  • Key Differences : Substitutes the benzoyl group with a smaller, more reactive chloroacetyl moiety.

Modifications to the Aromatic/Heterocyclic Core

3-Methyl-N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}benzohydrazide
  • CAS : 477855-84-8
  • Molecular Formula : C₂₀H₁₇N₃O₂S
  • Molecular Weight : 363.44 g/mol
  • Key Differences : Replaces the 3-chlorobenzoyl group with a 3-methylbenzoyl substituent.
N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
  • CAS : 860611-33-2
  • Molecular Formula : C₁₈H₁₃ClN₂OS
  • Molecular Weight : 340.8 g/mol
  • Key Differences : Replaces the hydrazide group with a carboxamide functional group.
  • Implications : The carboxamide moiety reduces hydrogen-bonding capacity compared to hydrazides, which may lower solubility and alter receptor binding .

Structural Comparison and Computational Analysis

Graph-based similarity methods (e.g., molecular fingerprints) highlight critical differences in electronic and steric profiles between analogs . For instance:

  • Electron-Withdrawing Groups (e.g., Cl in the target compound) increase electrophilicity and may enhance binding to electron-rich biological targets.

Biological Activity

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic compound belonging to the class of indole derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C19H14ClN3O2S
  • Molecular Weight: 383.86 g/mol
  • CAS Number: 477869-02-6

The structural features include a thienoindole core and a chlorobenzoyl group, which is hypothesized to influence its biological activity significantly.

Research indicates that indole derivatives can interact with various biological targets, including enzymes, receptors, and DNA. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity: Indole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Case Study 1: A study demonstrated that similar indole derivatives effectively targeted apoptosis-resistant cancer cells, suggesting that this compound could overcome multidrug resistance mechanisms in tumors such as glioblastoma and melanoma .
  • Case Study 2: In vitro assays showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
N'-(2-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazideC19H14ClN3O2SModerate cytotoxicity against cancer cell lines
N'-(4-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazideC19H14ClN3O2SHigh affinity for specific molecular targets
N'-(3-bromobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazideC19H14BrN3O2SEnhanced apoptosis induction in resistant cells

Research Findings and Future Directions

The ongoing research into the biological activity of this compound suggests promising therapeutic potential. Future studies should focus on:

  • Mechanistic Studies: Detailed investigations into how this compound interacts with cellular pathways.
  • In Vivo Studies: Evaluating the efficacy and safety profile in animal models to support clinical applications.
  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.

Q & A

Q. Advanced Research Focus

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.50–7.90 ppm) and carbonyl carbons (δ ~160–170 ppm) .
    • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1640 cm⁻¹, N-H at ~3520 cm⁻¹) .
  • X-ray Crystallography : Resolve steric clashes and confirm Z/E isomerism in hydrazone linkages, as demonstrated for related indole-thiosemicarbazides (monoclinic P21/c space group, β = 93.15°) .

Data Contradiction Alert : Discrepancies in reported melting points (e.g., 158–216°C for analogous compounds ) highlight the need for standardized recrystallization protocols.

How do steric/electronic effects of substituents influence reactivity and bioactivity?

Q. Advanced Research Focus

  • Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) reduce annulation yields (31%) due to hindered sulfur incorporation .
  • Electronic Effects : Electron-donating groups (e.g., p-ethoxy) enhance electrophilicity, improving cyclization efficiency (82% yield) .
  • Biological Implications : While direct data for this compound is limited, related indole-carbohydrazides exhibit antioxidant activity correlated with hydroxyl/methoxy substitution patterns .

Methodological Gap : Computational modeling (e.g., DFT) is recommended to predict substituent effects on reactivity and target binding.

How can researchers resolve contradictions in reported synthesis yields?

Q. Advanced Research Focus

  • Variable Catalysts : HCl outperforms AcOH in thienoindole formation (86% vs. 70%) due to stronger acid strength .
  • Solvent Purity : Anhydrous ethanol is critical for condensation reactions; trace water can hydrolyze intermediates, reducing yields .
  • Replication Strategy : Cross-validate protocols using high-purity reagents and controlled atmosphere (e.g., N₂) to minimize oxidation .

What strategies mitigate challenges in achieving high enantiomeric purity?

Q. Advanced Research Focus

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns, as applied to structurally similar indole derivatives .
  • Asymmetric Catalysis : Explore chiral Brønsted acids (e.g., BINOL-phosphates) to induce stereoselectivity during annulation .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced Research Focus

  • Core Modifications : Replace the 3-chlorobenzoyl group with polyhydroxybenzaldehydes to enhance antioxidant potential (e.g., 2,4,6-trihydroxy substitution ).
  • Side Chain Engineering : Introduce sulfonamide or morpholine groups to improve solubility and pharmacokinetics .

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